molecular formula C20H17N5O4S B2628155 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 894987-99-6

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2628155
CAS RN: 894987-99-6
M. Wt: 423.45
InChI Key: CMMBSCPCMFBKJT-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .


Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 281.32 , a boiling point of 200-201 , and a solid physical form .

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast cancer. Further studies are needed to elucidate its mechanism of action and potential as a targeted therapy .

Antimicrobial Properties

The synthesized molecule has demonstrated activity against bacterial strains. Notably, derivatives with specific substitutions (e.g., chloro and bromo groups) exhibited noteworthy antimicrobial effects. Understanding its mode of action and exploring its potential as an antibiotic agent is crucial .

Analgesic and Anti-Inflammatory Effects

Preliminary evidence suggests that this compound may possess analgesic and anti-inflammatory properties. Investigating its interactions with pain receptors and inflammatory pathways could lead to novel therapeutic strategies .

Antioxidant Potential

As an antioxidant, this compound may protect cells from oxidative stress and contribute to overall health. Further studies are warranted to explore its antioxidant mechanisms and potential applications .

Enzyme Inhibitors

The compound has shown inhibitory activity against enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase. These findings open avenues for drug design and enzyme-targeted therapies .

Antiviral Activity

While limited data exist, exploring its antiviral effects could be valuable. Investigating its interactions with viral proteins and replication processes may reveal new antiviral strategies .

Drug Design and Development

Understanding the structure–activity relationship of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for rational drug design. In silico pharmacokinetic and molecular modeling studies provide insights for developing target-oriented drugs to combat multifunctional diseases .

Mechanism of Action

The mechanism of action of similar compounds involves their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .

Safety and Hazards

The safety information for similar compounds includes hazard statements H302+H312+H332;H319;H335 and precautionary statements P261;P271;P280 .

Future Directions

The future directions for similar compounds involve their application in preparing medicaments for relieving or controlling excessive lung inflammatory reaction . They can not only effectively inhibit excessive lung inflammatory reaction but also inhibit metastasis and infiltration of lung cancer .

properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-13-21-22-20-8-6-17(23-25(13)20)14-3-2-4-15(11-14)24-30(26,27)16-5-7-18-19(12-16)29-10-9-28-18/h2-8,11-12,24H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMBSCPCMFBKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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